

# Application Notes and Protocols for Lutetium-177 Vipivotide Tetraxetan Administration in Mice

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## Compound of Interest

Compound Name: LU-25-077

Cat. No.: B12762866

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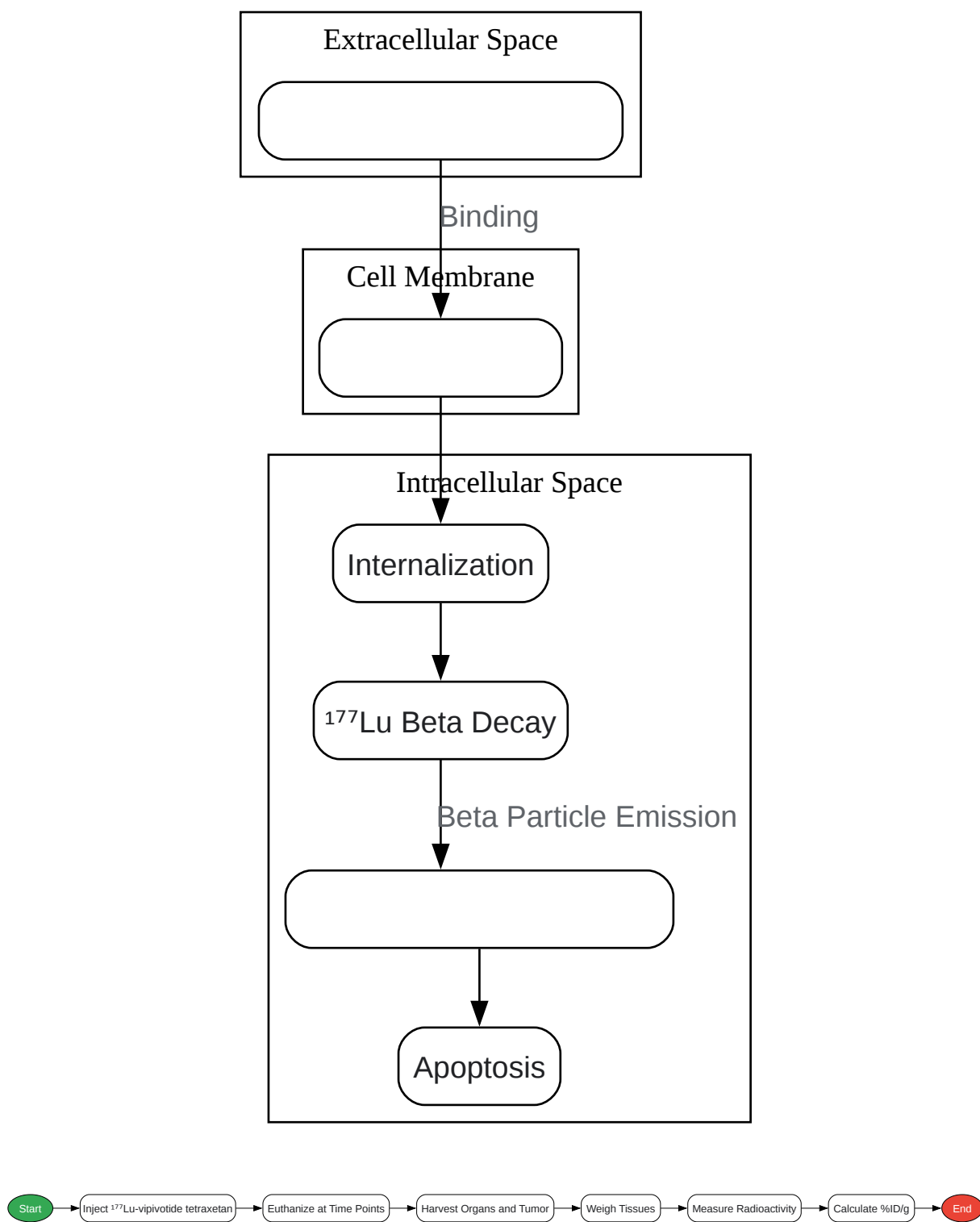
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical administration of Lutetium-177 ( $^{177}\text{Lu}$ ) vipivotide tetraxetan in mouse models of prostate cancer. This document is intended to guide researchers in conducting biodistribution, dosimetry, and therapeutic efficacy studies.

Lutetium-177 vipivotide tetraxetan, also known as  $^{177}\text{Lu}$ -PSMA-617, is a radioligand therapy that targets prostate-specific membrane antigen (PSMA), a protein overexpressed on the surface of prostate cancer cells.[1][2][3] The therapeutic agent combines a PSMA-targeting ligand with the beta-emitting radionuclide Lutetium-177, enabling targeted delivery of radiation to tumor cells.[1][2] Preclinical studies in mice are crucial for evaluating the safety and efficacy of this targeted radionuclide therapy before clinical translation.

## Signaling Pathway and Mechanism of Action

$^{177}\text{Lu}$ -vipivotide tetraxetan functions by binding to PSMA on prostate cancer cells. Following this binding, the radiopharmaceutical is internalized, and the emitted beta particles from  $^{177}\text{Lu}$  induce DNA damage, leading to cell death.



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## References

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